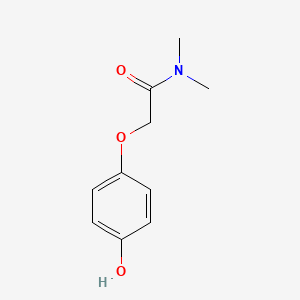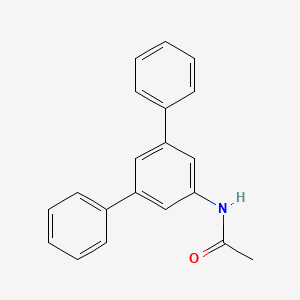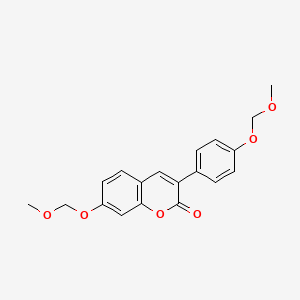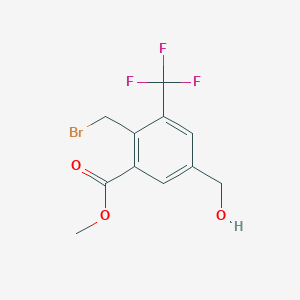![molecular formula C12H22N2O5S B13987548 1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate CAS No. 681808-45-7](/img/structure/B13987548.png)
1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate is a compound with the molecular formula C8H18N2O4S and a molecular weight of 238.30452 g/mol . It is a solid substance that appears as white to off-white crystals and is stable at room temperature. This compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide .
Métodos De Preparación
The synthesis of 1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate involves multiple steps. One possible method includes the reaction of propylamine with methyl 3-chloropropyl carbonate, which is derived from 1,1-dimethylethyl alcohol and methyl 3-chloropropyl carbonate . The reaction is carried out in the presence of sodium hydroxide to yield the desired product . Industrial production methods may involve similar multi-step reactions with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as an amine protecting group and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a ligand in catalysis.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can occur through covalent or non-covalent interactions, depending on the enzyme and the specific functional groups present in the compound . The pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions.
Comparación Con Compuestos Similares
1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate can be compared with other similar compounds such as:
N-(1,1-dimethylethyl)-1-Naphthalenamine: This compound has a similar structural motif but differs in its functional groups and applications.
Carbamic acid derivatives: These compounds share the carbamate functional group and are used as protecting groups in organic synthesis.
Sulfonylurea derivatives: These compounds have similar sulfonyl groups and are used as enzyme inhibitors in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Propiedades
Número CAS |
681808-45-7 |
|---|---|
Fórmula molecular |
C12H22N2O5S |
Peso molecular |
306.38 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(propylcarbamoyl)cyclopropyl]sulfonylcarbamate |
InChI |
InChI=1S/C12H22N2O5S/c1-5-8-13-9(15)12(6-7-12)20(17,18)14-10(16)19-11(2,3)4/h5-8H2,1-4H3,(H,13,15)(H,14,16) |
Clave InChI |
SOSYHLBYPBLEDX-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1(CC1)S(=O)(=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)







![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)

